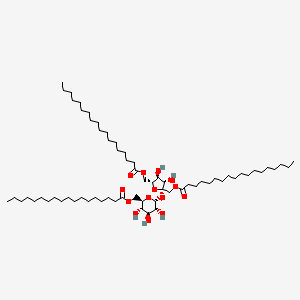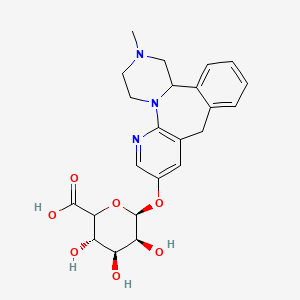
Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl
Übersicht
Beschreibung
Amphetamine-d6 (hydrochloride) is a deuterated form of amphetamine, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify amphetamine levels in various samples . The molecular formula of Amphetamine-d6 (hydrochloride) is C9H7D6N•HCl, and it has a molecular weight of 177.70 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amphetamine-d6 (hydrochloride) involves the deuteration of amphetamine. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the reduction of phenylacetone-d6 with ammonia and a reducing agent such as lithium aluminum deuteride (LiAlD4) to produce Amphetamine-d6 .
Industrial Production Methods: Industrial production of Amphetamine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then converted to its hydrochloride salt form for stability and ease of handling .
Analyse Chemischer Reaktionen
Reaktionstypen: Amphetamin-d6 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Oxidation von Amphetamin-d6 kann zur Bildung von Phenylaceton-d6 und anderen oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können Amphetamin-d6 in seine entsprechenden Alkohole oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumdeuterid (LiAlD4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nukleophile (z. B. Amine, Alkohole) werden in Substitutionsreaktionen verwendet.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Phenylaceton-d6, substituierte Amphetamine und verschiedene oxidierte oder reduzierte Derivate .
Wissenschaftliche Forschungsanwendungen
Amphetamin-d6 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Amphetamin-d6 (Hydrochlorid) übt seine Wirkungen aus, indem es mit dem zentralen Nervensystem interagiert. Es wirkt hauptsächlich als Stimulans, indem es die Freisetzung von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin erhöht. Dies wird durch die Hemmung ihrer Wiederaufnahme und die Förderung ihrer Freisetzung aus präsynaptischen Neuronen erreicht . Die Verbindung hemmt auch Monoaminoxidase, ein Enzym, das für den Abbau dieser Neurotransmitter verantwortlich ist, was zu erhöhten Spiegeln im synaptischen Spalt führt .
Wirkmechanismus
Amphetamine-d6 (hydrochloride) exerts its effects by interacting with the central nervous system. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This is achieved through the inhibition of their reuptake and the promotion of their release from presynaptic neurons . The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Amphetamin-d6 (Hydrochlorid) wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Amphetamin: Die nicht-deuterierte Form, die üblicherweise zur Behandlung von ADHS und Narkolepsie eingesetzt wird.
Methamphetamin: Ein stärkeres Stimulans mit einem höheren Missbrauchspotenzial und Suchtpotential.
Methylphenidat: Ein weiteres Stimulans, das zur Behandlung von ADHS eingesetzt wird, mit einem anderen Wirkmechanismus, der die Dopamin-Wiederaufnahme hemmt
Einzigartigkeit: Die Einzigartigkeit von Amphetamin-d6 (Hydrochlorid) liegt in seiner Deuteriummarkierung, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Dies macht es zu einem unschätzbaren Werkzeug in der Forschung und forensischen Analyse .
Eigenschaften
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2,8D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVKYLYIYIKRSW-FQZUOFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675616 | |
| Record name | 1-Phenyl(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205437-60-1 | |
| Record name | 1-Phenyl(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Amphetamine (HCl) deuterated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethanone, 1-[2-amino-4-methoxy-5-(2-methoxyethoxy)phenyl]-](/img/structure/B1501362.png)





